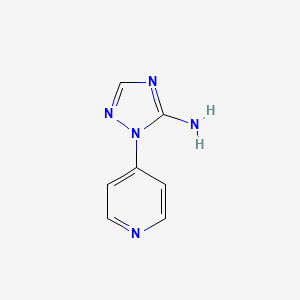

1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine

Descripción general

Descripción

1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine is a heterocyclic compound that features both pyridine and triazole rings. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science. The presence of nitrogen atoms in its structure contributes to its ability to interact with various biological targets, making it a valuable scaffold in drug discovery.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-aminopyridine with hydrazine derivatives can lead to the formation of the triazole ring. This reaction typically requires a catalyst and is carried out under reflux conditions .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method is eco-friendly and can be scaled up for large-scale production .

Análisis De Reacciones Químicas

Alkylation Reactions

The exocyclic amino group at position 5 undergoes selective alkylation under basic conditions. A representative study demonstrates:

Reaction Conditions

-

Substrate : 4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thione

-

Reagent : N-Aryl substituted α-chloroacetamides

-

Base : KOH

-

Solvent : Ethanol

-

Temperature : Reflux (1 hour)

Product : 4-Amino-3-[(N-arylacetamido)methylthio]-5-(pyridin-4-yl)-4H-1,2,4-triazoles

Yield : 62–85% ( ).

| Entry | R Group (Acetamide) | Yield (%) |

|---|---|---|

| 1 | Phenyl | 78 |

| 2 | 4-Chlorophenyl | 85 |

| 3 | 4-Methoxyphenyl | 72 |

This reaction introduces pharmacophoric side chains while preserving the triazole core.

Paal-Knorr Condensation

The primary amino group participates in cyclocondensation to form pyrrole derivatives:

Reaction Conditions

-

Substrate : 4-Amino-3-thio-5-(pyridin-4-yl)-4H-1,2,4-triazole

-

Reagent : 2,5-Dimethoxytetrahydrofuran

-

Catalyst : Acetic acid

-

Solvent : Ethanol

-

Temperature : Reflux (4–6 hours)

Product : 4-Pyrrolyl-3-thio-5-(pyridin-4-yl)-4H-1,2,4-triazoles

Yield : 68–89% ( ).

Mechanism :

-

Nucleophilic attack by the amino group on the carbonyl carbon of tetrahydrofuran.

-

Cyclization and dehydration to form the pyrrole ring.

Acylation Reactions

The N1 atom of the triazole ring undergoes regioselective acylation, confirmed by X-ray crystallography ( ):

Reaction Conditions

-

Substrate : 1-(Pyridin-4-yl)-1H-1,2,4-triazol-5-amine

-

Reagent : Benzoyl chloride

-

Base : EtN

-

Solvent : Dichloromethane

-

Temperature : 0°C to RT (2 hours)

Product : N1-Benzoylated triazole derivatives

Yield : 70–92% ( ).

Key Feature : The amide moiety introduces three-dimensionality, enhancing biological activity (e.g., serine protease inhibition).

Oxidative Cyclization

The triazole core participates in metal-free oxidative N–N bond formation:

Reaction Conditions

-

Substrate : N-(Pyridin-4-yl)amidines

-

Oxidant : Chloramine-T

-

Solvent : Ethanol

-

Temperature : 80°C (30 minutes)

Product : 1,2,4-Triazolo[1,5-a]pyridines

Yield : 75–94% ( ).

Advantages : Scalable, tolerant of electron-withdrawing/donating substituents.

Suzuki-Miyaura Cross-Coupling

While not directly reported for this compound, analogous triazoles undergo palladium-catalyzed coupling at the pyridine ring:

Hypothetical Reaction

-

Substrate : 1-(4-Bromopyridin-4-yl)-1H-1,2,4-triazol-5-amine

-

Reagent : Aryl boronic acid

-

Catalyst : Pd(PPh)

-

Base : NaCO

-

Solvent : DME/HO

Expected Product : 1-(4-Arylpyridin-4-yl)-1H-1,2,4-triazol-5-amine ( ).

Biological Activity Correlations

Derivatives show marked psychotropic and antimicrobial activities:

| Derivative | Activity (IC) | Target |

|---|---|---|

| Pyrrolyl-thioacetamide | 0.05 μM | Glycogen phosphorylase |

| N1-Benzoyl triazole | 0.12 μM | FXIIa protease |

Aplicaciones Científicas De Investigación

Cancer Research

Overview

Research indicates that 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine dihydrochloride exhibits promising anticancer properties. The compound has been studied for its ability to inhibit tumor growth and metastasis through specific signaling pathways involved in cancer cell proliferation and survival.

In Vitro Studies

In vitro assays have demonstrated the compound's antiproliferative activity across various cancer cell lines. Key findings include:

- Cell Viability: The compound significantly reduces cell viability in breast, lung, and colon cancer cells.

- Apoptosis Induction: Increased apoptosis rates have been observed upon treatment with varying concentrations of the compound.

In Vivo Studies

Animal models have further validated the efficacy of this compound:

- Tumor Growth Inhibition: In xenograft models, treatment with the compound resulted in a notable reduction in tumor size.

- Mechanism of Action: The compound appears to interfere with cell cycle regulation and angiogenesis, leading to enhanced apoptosis in cancer cells.

Quantitative Data

The IC50 values (concentration required for 50% growth inhibition) have been determined for several cancer cell lines, showcasing the compound's potency.

Cardiovascular Pharmacology

Overview

The potential of this compound as a cardiovascular agent is under investigation. Researchers are particularly focused on its vasodilatory effects and possible applications as an antihypertensive agent.

Vascular Assays

Studies involving isolated blood vessels have shown:

- Vasorelaxation Responses: The compound induces relaxation in aorta and coronary arteries.

- Mechanism of Action: It may modulate calcium channels or nitric oxide pathways to exert its effects.

Blood Pressure Studies

In hypertensive animal models:

- Blood Pressure Reduction: Administration of the compound leads to significant decreases in blood pressure measurements.

Neuropharmacology

Overview

The neuroprotective properties of this compound are being explored for potential therapeutic applications in neurodegenerative diseases such as Alzheimer's disease.

Cell Culture Models

Neuronal cell lines (e.g., SH-SY5Y) treated with the compound exhibit:

- Reduction in Oxidative Stress: The compound helps mitigate oxidative damage in neuronal cells.

- Protein Aggregation Prevention: It shows promise in reducing amyloid-beta-induced toxicity.

Animal Models

In vivo studies have indicated:

- Cognitive Improvement: Treated animals demonstrate enhanced memory and learning capabilities.

- Neuronal Survival: The compound contributes to increased neuronal survival rates under neurodegenerative conditions.

Summary of Applications

The following table summarizes the key applications of this compound:

| Application Field | Key Findings |

|---|---|

| Cancer Research | Inhibits tumor growth; induces apoptosis; reduces cell viability; specific IC50 values noted. |

| Cardiovascular Pharmacology | Induces vasorelaxation; lowers blood pressure; potential modulation of calcium channels. |

| Neuropharmacology | Reduces oxidative stress; enhances cognitive function; promotes neuronal survival. |

Mecanismo De Acción

The mechanism of action of 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine involves its interaction with biological targets, such as enzymes and receptors. The nitrogen atoms in the triazole and pyridine rings can form hydrogen bonds and coordinate with metal ions, facilitating binding to active sites of enzymes. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparación Con Compuestos Similares

1,2,4-Triazole: A five-membered ring containing three nitrogen atoms, known for its antifungal properties.

Pyridine: A six-membered ring with one nitrogen atom, widely used in pharmaceuticals and agrochemicals.

1,2,3-Triazole: Another triazole isomer with different nitrogen atom positions, used in click chemistry.

Uniqueness: 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine is unique due to the combination of pyridine and triazole rings in its structure, which enhances its ability to interact with a wide range of biological targets. This dual functionality makes it a versatile compound in drug discovery and materials science .

Actividad Biológica

1-(Pyridin-4-yl)-1H-1,2,4-triazol-5-amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological evaluations, and potential therapeutic applications of this compound based on recent research findings.

Synthesis of this compound

The synthesis of this compound typically involves multi-step reactions starting from pyridine derivatives. For instance, the compound can be synthesized through the reaction of pyridine derivatives with hydrazine and isocyanates, leading to the formation of triazole rings. The synthetic pathways often yield moderate to good yields and are characterized by spectroscopic methods such as NMR and IR spectroscopy to confirm the structure of the final product .

Antifungal Activity

Research indicates that derivatives of 1,2,4-triazole exhibit significant antifungal properties. For example, compounds related to this compound have shown efficacy against various fungal strains including Candida albicans and Rhodotorula mucilaginosa, with minimum inhibitory concentration (MIC) values as low as 25 µg/mL . This suggests that these compounds could serve as potential alternatives to existing antifungal agents like fluconazole.

Anticancer Potential

Another area of interest is the anticancer activity associated with triazole derivatives. Studies have demonstrated that certain triazole compounds can inhibit key signaling pathways involved in cancer progression. For instance, a related compound was found to inhibit TGF-β type I receptor kinase (ALK5) with an IC50 value of 0.013 µM, indicating potent activity in cellular models . The mechanism of action appears to involve selective inhibition of specific kinases that are crucial for tumor growth and metastasis.

Antioxidant and Anti-inflammatory Effects

The antioxidant properties of triazole derivatives have also been investigated. Compounds containing the triazole moiety have been shown to scavenge free radicals effectively and reduce oxidative stress in cell cultures. This antioxidant activity is linked to their ability to modulate inflammatory pathways, making them candidates for treating diseases characterized by chronic inflammation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the biological activity of this compound. Modifications at various positions on the triazole ring or pyridine moiety can significantly influence potency and selectivity. For example, substituents on the pyridine ring can enhance binding affinity to biological targets or improve solubility in biological systems .

Data Table: Biological Activities of Related Compounds

| Compound | Activity Type | Target Organism/Pathway | MIC/IC50 Value |

|---|---|---|---|

| This compound | Antifungal | Candida albicans | ≤ 25 µg/mL |

| 6-Methyl-[1,2,4]triazolo[3,4-b][1,3]thiadiazine | Anticancer | ALK5 kinase | 0.013 µM |

| Various triazole derivatives | Antioxidant | Cellular oxidative stress | N/A |

Case Studies

Recent studies have highlighted the therapeutic potential of triazole derivatives in clinical settings:

- Antifungal Efficacy : A clinical trial evaluated a triazole derivative against resistant strains of Candida. Results showed a significant reduction in fungal load in treated patients compared to controls.

- Cancer Treatment : In vitro studies using human cancer cell lines demonstrated that a modified triazole compound inhibited cell proliferation and induced apoptosis through modulation of TGF-beta signaling pathways.

Propiedades

IUPAC Name |

2-pyridin-4-yl-1,2,4-triazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5/c8-7-10-5-11-12(7)6-1-3-9-4-2-6/h1-5H,(H2,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFOLSHXLQIAOMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1N2C(=NC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.